Cas no 85136-67-0 (4-hydroxy-3-nitrobenzoyl chloride)

4-hydroxy-3-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 4-hydroxy-3-nitrobenzoyl chloride
- NS00038800
- SCHEMBL4899122
- MFCD01017092
- OIBCDLJVMQNOTQ-UHFFFAOYSA-N
- EINECS 285-792-8
- 85136-67-0
- DTXSID10234278
-
- インチ: InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H
- InChIKey: OIBCDLJVMQNOTQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 200.982885
- どういたいしつりょう: 200.982885
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.1
じっけんとくせい
- 密度みつど: 1.598
- ふってん: 310.6°C at 760 mmHg
- フラッシュポイント: 141.6°C
- 屈折率: 1.63
4-hydroxy-3-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB589572-250mg |
4-Hydroxy-3-nitrobenzoyl chloride; . |
85136-67-0 | 250mg |
€323.60 | 2024-07-24 | ||
Alichem | A014002940-250mg |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Alichem | A014002940-1g |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 1g |
$1445.30 | 2023-08-31 | |
Alichem | A014002940-500mg |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 500mg |
$790.55 | 2023-08-31 | |
abcr | AB589572-1g |
4-Hydroxy-3-nitrobenzoyl chloride; . |
85136-67-0 | 1g |
€596.80 | 2024-07-24 |
4-hydroxy-3-nitrobenzoyl chloride 関連文献
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Kazuhiro Imai,Hiroyoshi Nawa,Motoaki Tanaka,Hiroshi Ogata Analyst 1986 111 209
4-hydroxy-3-nitrobenzoyl chlorideに関する追加情報
4-Hydroxy-3-Nitrobenzoyl Chloride: A Comprehensive Overview
4-Hydroxy-3-nitrobenzoyl chloride, also known by its CAS number 85136-67-0, is a versatile and significant compound in the field of organic chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further highlighted its importance.
The molecular structure of 4-hydroxy-3-nitrobenzoyl chloride comprises a benzene ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position, with a reactive acyl chloride moiety attached. This combination of functional groups renders the compound highly reactive and amenable to various chemical transformations. The presence of both hydroxyl and nitro groups introduces electronic effects that influence the compound's reactivity and stability, making it a valuable building block in organic synthesis.
Recent studies have explored the use of 4-hydroxy-3-nitrobenzoyl chloride in the synthesis of bioactive molecules. For instance, researchers have employed this compound as an electrophilic agent in nucleophilic acyl substitution reactions to construct complex heterocyclic frameworks. These frameworks are of particular interest in drug discovery due to their potential to modulate enzyme activity or bind to specific receptors.
In addition to its role in drug discovery, 4-hydroxy-3-nitrobenzoyl chloride has been investigated for its applications in materials science. By incorporating this compound into polymer systems, scientists have developed novel materials with enhanced thermal stability and mechanical properties. The nitro group's electron-withdrawing effect contributes to the stabilization of polymer chains, while the hydroxyl group facilitates hydrogen bonding, further enhancing intermolecular interactions.
The synthesis of 4-hydroxy-3-nitrobenzoyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of hydroxybenzoic acid derivatives followed by conversion to the corresponding acyl chloride. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing waste and improving yields.
From an environmental standpoint, understanding the fate and transport of 4-hydroxy-3-nitrobenzoyl chloride in natural systems is crucial. Studies have shown that this compound undergoes rapid degradation under UV light, suggesting its limited persistence in aquatic environments. However, further research is needed to assess its potential impact on aquatic organisms and ecosystems.
In conclusion, 4-hydroxy-3-nitrobenzoyl chloride, with its unique structural features and diverse applications, remains a focal point in contemporary chemical research. Its role as a key intermediate in drug development and materials science underscores its significance. As research continues to uncover new avenues for its utilization, this compound is poised to make even greater contributions to various industries.
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